

"in silico modeling of 4-(4-Amino-2-chlorophenyl)piperazin-2-one"

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Compound of Interest

Compound Name:	4-(4-Amino-2-chlorophenyl)piperazin-2-one
Cat. No.:	B1340341

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An In-Depth Technical Guide to the In Silico Modeling of **4-(4-Amino-2-chlorophenyl)piperazin-2-one**: A Virtual Workflow for Drug Discovery

Executive Summary

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.^[1] This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of a novel small molecule, using **4-(4-amino-2-chlorophenyl)piperazin-2-one** as a practical case study. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical narrative that mirrors a real-world computational drug discovery campaign. We will journey from initial target hypothesis generation and ligand preparation through to rigorous structure-based methods like molecular docking, dynamic validation via molecular dynamics (MD) simulations, and finally, the critical assessment of drug-likeness through ADMET profiling. Each protocol is presented with a focus on the underlying scientific rationale, ensuring that the reader understands not just how to perform a step, but why it is a critical and self-validating component of the overall analysis.

Section 1: Introduction to the Compound and Computational Drug Discovery

The Piperazinone Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.^[2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antipsychotic, and antidepressant effects.^{[3][4]} The structural rigidity of the ring, combined with its two nitrogen atoms that can be functionalized, allows for precise spatial orientation of substituents to interact with biological targets. This versatility has made piperazine-containing compounds, such as Imatinib and Olaparib, cornerstones of targeted cancer therapy.^[5] Specifically, the piperazinone core of our subject molecule is a recurring motif in compounds designed to be kinase inhibitors.^{[6][7]}

Profile of 4-(4-Amino-2-chlorophenyl)piperazin-2-one

The molecule of interest, **4-(4-amino-2-chlorophenyl)piperazin-2-one**, is a small organic compound with the molecular formula C₁₀H₁₂ClN₃O.^{[8][9]} Its structure features a piperazin-2-one core connected to a 4-amino-2-chlorophenyl group. This molecule is primarily utilized in the pharmaceutical industry as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting central nervous system disorders.^[4]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ ClN ₃ O	PubChem ^[8]
Molecular Weight	225.68 g/mol	ChemUniverse ^[9]
CAS Number	926250-84-2	MySkinRecipes, ChemUniverse ^{[4][9]}
Predicted XlogP	1.1	PubChem ^[8]

The Role of In Silico Modeling in Accelerating Drug Discovery

Computer-Aided Drug Design (CADD) has become a transformative force, significantly reducing the time and cost associated with bringing a new drug to market.^{[10][11]} In silico techniques allow researchers to screen vast virtual libraries of compounds, predict their binding affinity to a target, optimize their structure for better efficacy, and evaluate their pharmacokinetic properties before a single molecule is synthesized in the lab.^{[12][13][14][15]} This "fail-fast, fail-cheap" approach helps prioritize the most promising candidates for

experimental validation.[10] The workflow can be broadly divided into structure-based drug design (SBDD), which relies on the 3D structure of the target protein, and ligand-based drug design (LBDD), which uses knowledge of other molecules known to be active.[11][16][17]

Section 2: Target Identification and Hypothesis Generation

A successful modeling study begins with a plausible biological target. Since one is not provided, we must generate a hypothesis based on the chemical features of our molecule.

Rationale: Why Protein Kinases are a Probable Target Class

The piperazine scaffold is a well-established component of numerous protein kinase inhibitors.[7][16][18][19] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[18] The ATP-binding pocket of kinases presents a druggable site where small molecules can compete with the endogenous ATP substrate.[16] Many piperazine-containing drugs, such as those targeting VEGFR, EGFR, and CDK2, have been developed.[6][7][20][21] Given this strong precedent, investigating **4-(4-amino-2-chlorophenyl)piperazin-2-one** as a potential kinase inhibitor is a scientifically sound starting point.

Selection of a Representative Kinase: VEGFR-2

For this guide, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our representative target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[21] Several piperazine-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[20][21] This choice provides a relevant and well-documented system for demonstrating our *in silico* workflow.

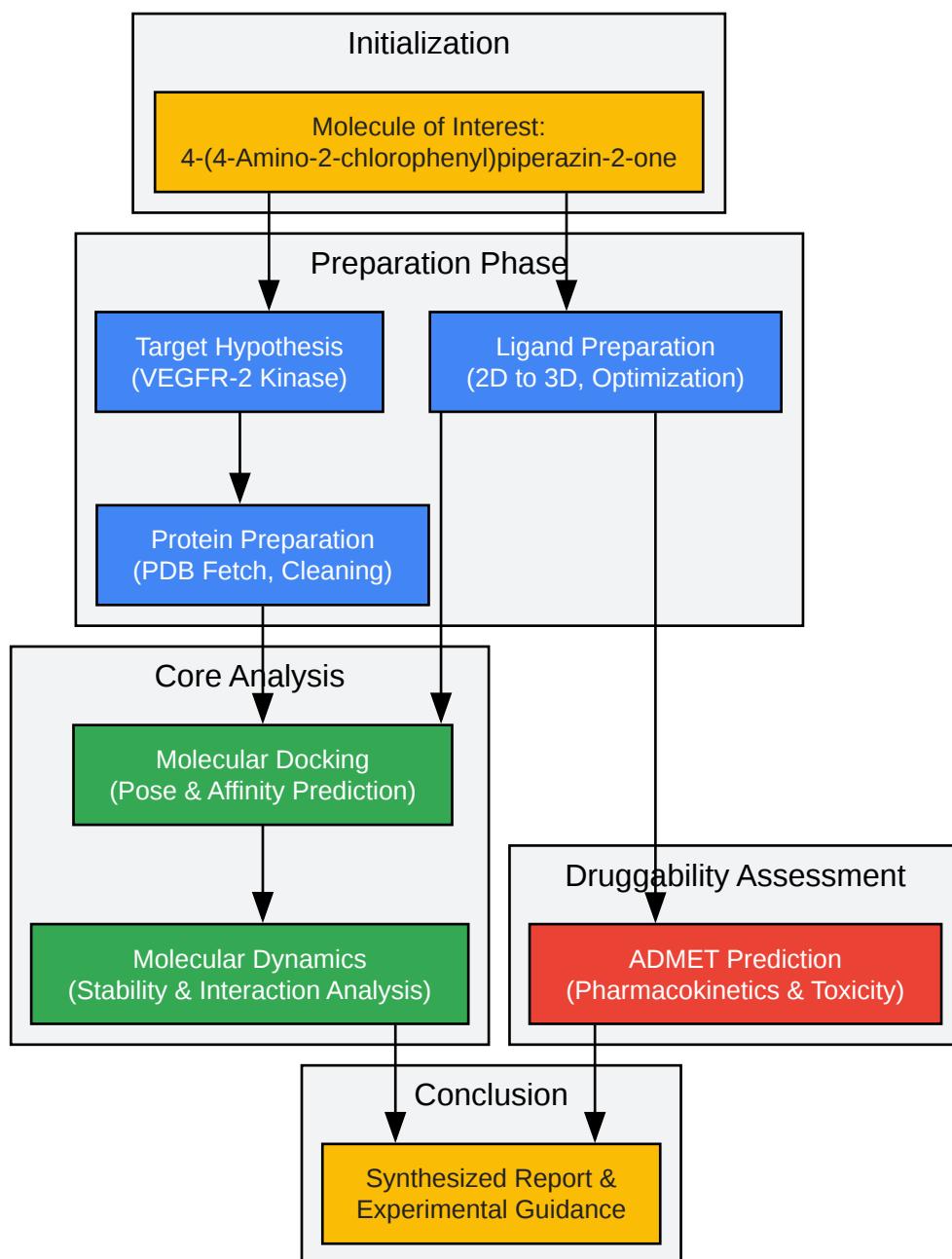
Section 3: Ligand and Protein Preparation: The Foundation of Accurate Modeling

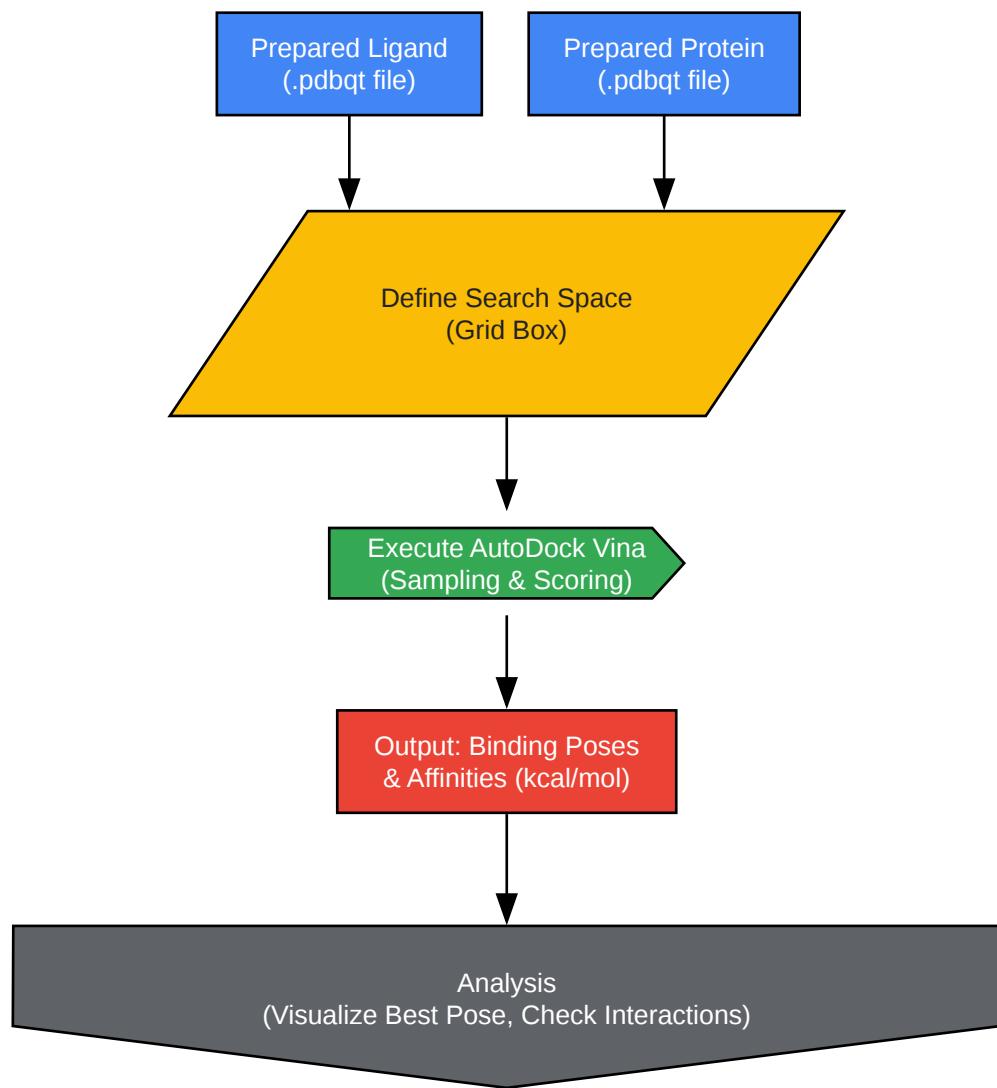
The axiom "garbage in, garbage out" is paramount in computational modeling. Proper preparation of both the ligand (our small molecule) and the receptor (the protein target) is a

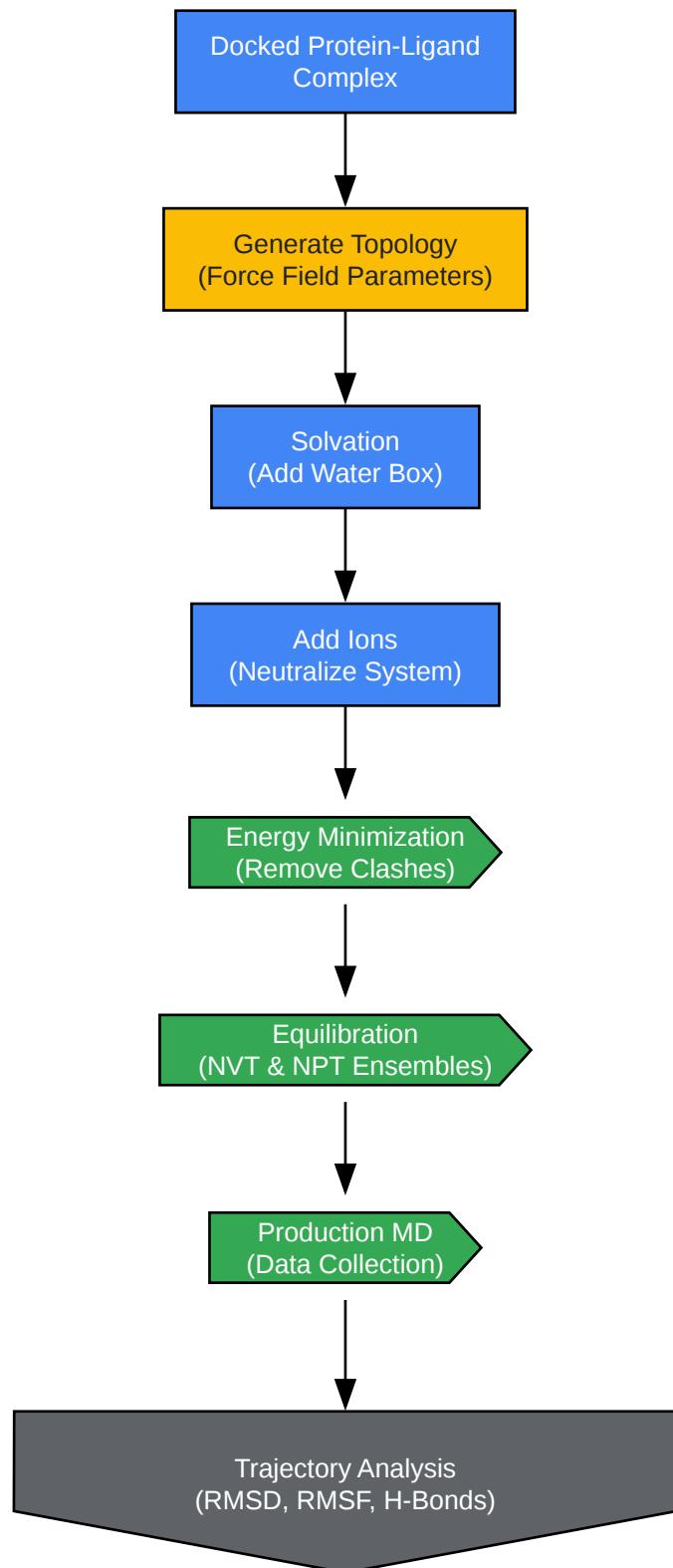
critical, non-negotiable step for obtaining meaningful results.

Overall In Silico Workflow

The entire computational process follows a structured path, ensuring that each step logically builds upon the last. This workflow is designed to maximize insight while maintaining computational rigor.







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